molecular formula C9H16O3 B2790723 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid CAS No. 1509096-29-0

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B2790723
CAS No.: 1509096-29-0
M. Wt: 172.224
InChI Key: HETLZOWCLHWFER-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid (CAS Registry Number: 1509096-29-0 ) is a chiral organic compound with the molecular formula C 9 H 16 O 3 and a molecular weight of 172.22 g/mol . Its specific stereochemistry is defined as (1s,4r) . This compound features both a carboxylic acid and a hydroxyl group on a cyclohexane ring, making it a valuable bifunctional synthetic building block. Research Applications and Value: While detailed application studies for this specific compound are not widely published in the available literature, its structure suggests significant potential in several research areas. Compounds with cyclohexane backbones bearing multiple functional groups are frequently employed in pharmaceutical research and development as key intermediates for synthesizing more complex active molecules . The presence of two functional groups allows for selective chemical modifications, making it useful in medicinal chemistry for creating structure-activity relationships (SAR) or in materials science for developing novel monomers. Related compounds, such as the simpler 4-hydroxycyclohexane-1-carboxylic acid, have been identified in metabolic studies, highlighting the biological relevance of this chemical scaffold . Handling and Safety: Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-ethyl-4-hydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETLZOWCLHWFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid may involve the esterification of 4-hydroxycyclohexanecarboxylic acid followed by selective hydrogenation. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

  • Ketone Formation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone, yielding 1-ethyl-4-oxocyclohexane-1-carboxylic acid.

  • Conditions : Reactions typically occur in acidic aqueous media at 50–80°C.

ReagentProductKey Observation
KMnO₄/H₂SO₄1-Ethyl-4-oxocyclohexane-1-carboxylic acidComplete conversion in 6–8 hours
CrO₃/acetoneSame as aboveFaster reaction (3–4 hours)

Reduction Reactions

The carboxylic acid group is reducible to an alcohol:

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces –COOH to –CH₂OH, producing 1-ethyl-4-hydroxycyclohexane-1-methanol.

  • Catalytic Hydrogenation : Palladium catalysts (Pd/C) under H₂ pressure (3–5 atm) selectively reduce the ketone (if present) without affecting other functional groups.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

  • Halogenation : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replaces –OH with –Cl or –Br, forming 1-ethyl-4-chloro/bromo-cyclohexane-1-carboxylic acid.

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of sulfuric acid produces methyl esters .

ReagentProductApplication
SOCl₂1-Ethyl-4-chlorocyclohexane-1-carboxylic acidIntermediate for drug synthesis
CH₃OH/H₂SO₄Methyl ester derivativeStabilizes the carboxylic acid

Cyclization and Ring-Modification Reactions

The cyclohexane ring undergoes strain-dependent reactions:

  • Dehydration : Concentrated H₂SO₄ or POCl₃ removes water from the hydroxyl group, forming cyclohexene derivatives .

  • Ring-Opening : Ozonolysis cleaves the ring to yield dicarboxylic acid derivatives under oxidative conditions.

Biological Interactions

While not a direct chemical reaction, the compound’s –OH and –COOH groups enable hydrogen bonding with biological targets, such as enzymes involved in lipid metabolism. This interaction is critical for its role in medicinal chemistry research.

Mechanistic Insights

  • Steric Effects : The ethyl group at position 1 creates steric hindrance, slowing reactions at the adjacent carboxylic acid .

  • Stereoelectronic Factors : The equatorial position of the hydroxyl group in the cyclohexane chair conformation enhances its accessibility for oxidation or substitution .

Scientific Research Applications

Chemistry

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for research in organic chemistry .

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds with enzymes or receptors, potentially influencing their activity. Preliminary studies suggest:

  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways.
  • Antioxidant Properties : The presence of hydroxyl groups correlates with antioxidant activity, which may protect cells from oxidative stress .

Medicine

The compound is being explored for its therapeutic properties , particularly as a precursor for drug development. It has potential applications in treating metabolic disorders due to its ability to interact with metabolic pathways.

Industrial Applications

In industrial settings, 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating various products in the chemical industry .

Case Study 1: Synthesis and Biological Evaluation

A study demonstrated the synthesis of tranexamic acid from ethyl derivatives of cyclohexanecarboxylic acids. This research highlighted the importance of structural modifications in enhancing biological activity while reducing toxicity.

Case Study 2: Buffering Capacity in Cell Cultures

Research evaluated the buffering capacity of this compound within physiological pH ranges during cell culture experiments. The results indicated its effectiveness in maintaining stable pH levels critical for optimal cellular function and experimental reproducibility.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituted Hydroxycyclohexanecarboxylic Acids

The hydroxyl and carboxylic acid groups on the cyclohexane ring are critical to the compound’s acidity and solubility. The following table compares pKa values of cis/trans isomers of hydroxycyclohexanecarboxylic acids:

Compound Name cis-pKa trans-pKa Reference
cis-4-Hydroxycyclohexane-1-carboxylic acid 4.815 -
trans-4-Hydroxycyclohexane-1-carboxylic acid - 4.836
4-Hydroxycyclohexane-1-carboxylic acid (unsubstituted) - -

Key Observations :

  • The trans-isomer of 4-hydroxycyclohexane-1-carboxylic acid exhibits a marginally higher pKa (4.836) than the cis-isomer (4.815), indicating stereochemistry’s role in acidity .

Ethyl-Substituted Cyclohexane Derivatives

Ethyl substitution alters reactivity and stability. For instance:

  • Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate (CAS 59032-71-2): This ester derivative replaces the hydroxyl group with a ketone, significantly altering polarity and reactivity. Its safety data highlight hazards such as respiratory irritation upon inhalation, suggesting differences in biological interactions compared to the carboxylic acid form .

Amino-Substituted Analogs

Examples include:

  • cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (CAS 3667-38-7): The aminomethyl substituent enhances water solubility and introduces cationic character, contrasting with the hydroxyl group’s hydrogen-bonding capacity in the target compound .
  • Ethyl 2-amino-1-cyclohexene-1-carboxylate: This unsaturated analog features an amino group and ester moiety, emphasizing how ring unsaturation (cyclohexene vs. cyclohexane) affects conjugation and stability .

Ring Saturation and Conjugation Effects

  • 1-Hydroxycyclohexa-2,4-diene-1-carboxylic acid : The conjugated diene system in this compound increases ring strain and reactivity compared to saturated cyclohexane derivatives. This structural difference may render it less stable under physiological conditions .

Data Tables

Table 1: Functional Group Impact on Physicochemical Properties

Compound Name Substituents Key Property Differences
1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid -OH, -COOH, -C₂H₅ Moderate acidity, reduced solubility due to ethyl group
Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate -COOEt, -C₂H₅, -C=O Higher volatility, ketone reactivity
cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride -NH₂CH₂, -COOH, HCl Enhanced solubility, cationic character

Table 2: Structural and Stereochemical Variations

Compound Name Ring Saturation Stereochemistry Biological Relevance
4-Hydroxycyclohexane-1-carboxylic acid Saturated cis/trans Rare urinary metabolite
1-Hydroxycyclohexa-2,4-diene-1-carboxylic acid Unsaturated - Reactive intermediate

Research Implications

  • Synthetic Applications : Ethyl-substituted derivatives (e.g., CAS 59032-71-2) may serve as intermediates for synthesizing more complex cyclohexane-based molecules .

Biological Activity

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid (EHCA) is an organic compound with the molecular formula C9H16O3. Its structure features an ethyl group at the 1-position, a hydroxyl group at the 4-position, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in biochemical pathways and therapeutic applications.

Molecular Structure:

  • Formula: C9H16O3
  • Molecular Weight: 172.23 g/mol
  • Functional Groups: Hydroxyl (-OH), Carboxylic Acid (-COOH)

Synthesis Methods:
EHCA can be synthesized through various methods, including:

  • Catalytic Hydrogenation: Involves the hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate using palladium or platinum catalysts under high pressure and temperature.
  • Esterification and Selective Hydrogenation: This industrial method optimizes yield and purity through advanced purification techniques.

The biological activity of EHCA is primarily attributed to its functional groups, which allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The compound's unique structure enhances its reactivity compared to similar compounds, making it a candidate for drug development .

Therapeutic Potential

Research into EHCA has identified several potential therapeutic applications:

  • Anti-inflammatory Effects: Preliminary studies suggest that EHCA may exhibit anti-inflammatory properties, possibly through modulation of inflammatory pathways.
  • Enzyme Inhibition: EHCA has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating metabolic disorders .

Case Studies and Research Findings

  • Metabolic Disorders:
    A study isolated an unknown compound related to EHCA from urine samples of children with suspected metabolic disorders. Characterization using gas chromatography-mass spectrometry indicated that compounds similar to EHCA might play a role in metabolic pathways .
  • Therapeutic Applications:
    Research has explored the use of EHCA as a potential drug candidate for various conditions due to its structural properties that allow interaction with biological targets. Its unique ethyl group may enhance its binding affinity compared to other cyclohexane derivatives .

Comparative Analysis

The biological activity of EHCA can be compared with similar compounds:

CompoundStructure FeaturesBiological Activity
EHCA Ethyl group, Hydroxyl, CarboxylicPotential anti-inflammatory effects
4-Hydroxycyclohexanecarboxylic Acid Lacks ethyl groupLimited reactivity
1-Methyl-4-hydroxycyclohexane-1-carboxylic Acid Methyl instead of ethylDifferent steric properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid to achieve high yield and purity?

  • Methodology : A common approach involves sequential trifluoromethylation (using agents like trifluoromethyl iodide), hydroxylation (via oxidizing agents such as hydrogen peroxide), and carboxylation. Reaction conditions (e.g., sodium hydride as a base, controlled temperatures) must be optimized to minimize side reactions. Purification steps like recrystallization or chromatography are critical for isolating the product .
  • Key Considerations : Scale-up requires balancing cost and safety, particularly when handling strong bases or halogenating agents.

Q. Which spectroscopic methods are most effective for confirming the structure of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid?

  • Analytical Workflow :

  • NMR Spectroscopy : Identifies functional groups (e.g., hydroxyl, carboxylic acid) and stereochemistry via chemical shifts and coupling constants .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., using NIST databases for comparison) .
  • IR Spectroscopy : Confirms presence of carboxylic acid (-COOH) and hydroxyl (-OH) stretches .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–60°C).
  • Monitor degradation via HPLC or LC-MS to identify breakdown products. Stability in hydrochloride salt form may enhance solubility and shelf life .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what impact do they have on biological activity?

  • Stereochemical Control : Use chiral catalysts or enantioselective reagents (e.g., Sharpless epoxidation analogs) to direct hydroxyl and ethyl group orientation.
  • Biological Relevance : Stereochemistry influences binding to enzymes or receptors. Comparative studies with enantiomers (via X-ray crystallography or molecular docking) can clarify structure-activity relationships .

Q. What strategies resolve contradictions in reported reaction conditions for the hydroxylation step?

  • Data Contradiction Analysis :

  • Compare yields and side products under conflicting conditions (e.g., hydrogen peroxide vs. m-chloroperbenzoic acid).
  • Perform kinetic studies to identify rate-limiting steps and optimize catalyst loading or solvent polarity .

Q. How can computational modeling predict feasible reaction pathways for novel derivatives of this compound?

  • Computational Approach :

  • Use retrosynthetic tools (e.g., Reaxys or Pistachio databases) to propose routes for derivatives like 4-cyano or 4-aminomethyl analogs.
  • Validate predictions with DFT calculations to assess thermodynamic feasibility of intermediates .

Q. What mechanisms underlie the compound’s interactions with biological targets, and how can they be experimentally validated?

  • Mechanistic Studies :

  • Employ enzyme inhibition assays (e.g., fluorescence polarization) to quantify binding affinity.
  • Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways in cell cultures .

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